molecular formula C10H14N2O3S B6617163 4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 91619-25-9

4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No. B6617163
CAS RN: 91619-25-9
M. Wt: 242.30 g/mol
InChI Key: YJAKCUQBRSBCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)benzene-1-sulfonamide, otherwise known as 4-MBS, is a versatile chemical compound with a wide range of applications in scientific research. It is a key component in the synthesis of various pharmaceuticals and agrochemicals, and has been used in the study of biochemical and physiological effects on various organisms.

Mechanism of Action

The exact mechanism of action of 4-MBS is not known. However, it is thought to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as a substrate for certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-MBS has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to act as a substrate for certain enzymes involved in the metabolism of neurotransmitters. In animal studies, it has been shown to have an analgesic effect, as well as to reduce inflammation and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-MBS in laboratory experiments is its versatility. It can be used in a variety of experiments, such as those involving drug metabolism and pharmacokinetics, as well as those involving the study of biochemical and physiological effects on various organisms. However, there are some limitations to the use of 4-MBS in laboratory experiments. For example, it can be difficult to obtain a pure sample of the compound, and the compound can be unstable in certain conditions.

Future Directions

There are several potential future directions for the use of 4-MBS in scientific research. For example, it could be used in the study of drug-drug interactions, as well as in the development of new drugs and agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of various compounds on various organisms. Finally, it could be used to study the effects of environmental pollutants on the health of humans and other organisms.

Scientific Research Applications

4-MBS has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological effects on various organisms. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.

properties

IUPAC Name

4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKCUQBRSBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonamide (5.50 g, 31.4 mmoles) was dissolved in 100 ml of morpholine (99.6 g, 1.14 moles) and was refluxed for 3 days. The solvent was removed by evaporation, yielding an orange oil. Methylene chloride (100 ml) was added, causing the oil to solidify. The solid was collected by filtration, then heated in 100 ml of ethanol. After cooling, the solid was collected by filtration, yielding 5.59 g (73%) of 4-(4-morpholinyl)benzenesulfonamide as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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